REACTION_CXSMILES
|
[CH3:1][S:2][C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][CH:11]=1)[C:6](O)=[O:7].C[N:13](C=O)C.S(Cl)(Cl)=O>C(Cl)Cl>[CH3:1][S:2][C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][CH:11]=1)[C:6]([NH2:13])=[O:7]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
CSC=1C=C(C(=O)O)C=CC1
|
Name
|
|
Quantity
|
0.05 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
9 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
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UNSPECIFIED
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 4 h
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The volatiles were removed in vacuo
|
Type
|
ADDITION
|
Details
|
180 ml of a 0.5 M solution of ammonia in dioxane were added
|
Type
|
CUSTOM
|
Details
|
the bottle was sealed
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with EA
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
CSC=1C=C(C(=O)N)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |